

Carbinoxamine Maleate: A Versatile Tool for Interrogating Histamine H1 Receptor Function

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Compound of Interest

Compound Name: Carbinoxamine Maleate

Cat. No.: B192786

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[City, State] – [Date] – **Carbinoxamine maleate**, a first-generation antihistamine, serves as a potent and selective tool compound for researchers investigating the histamine H1 receptor (H1R). Its well-characterized pharmacology and established mechanism of action make it an invaluable asset in drug discovery and development, particularly in the study of allergic and inflammatory responses. These application notes provide detailed protocols for the use of **Carbinoxamine maleate** in fundamental histamine receptor studies.

Carbinoxamine is a competitive antagonist of the histamine H1 receptor, effectively blocking the downstream signaling cascade initiated by histamine binding.^{[1][2]} It also possesses anticholinergic (muscarinic antagonist) properties, a common characteristic of first-generation antihistamines.^{[3][4]} This dual activity should be considered when designing and interpreting experiments.

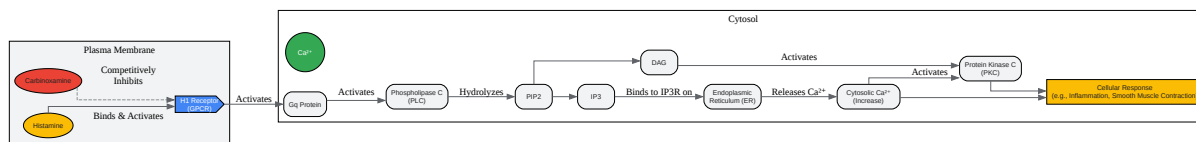
Data Presentation

The pharmacological profile of Carbinoxamine has been characterized through various in vitro assays. The following table summarizes key quantitative data for Carbinoxamine, providing a snapshot of its potency and selectivity.

Target Receptor	Assay Type	Parameter	Value	Reference
Histamine H1	Radioligand Binding	Ki	2.3 nM	[5]
L-type Calcium Channel (Benzothiazepine site)	Radioligand Binding	Ki	1.08 nM	[5]
Influenza A Virus (A/Shanghai/466 4T/2013(H7N9))	CPE Reduction	IC50	3.56 μ M	[6][7]

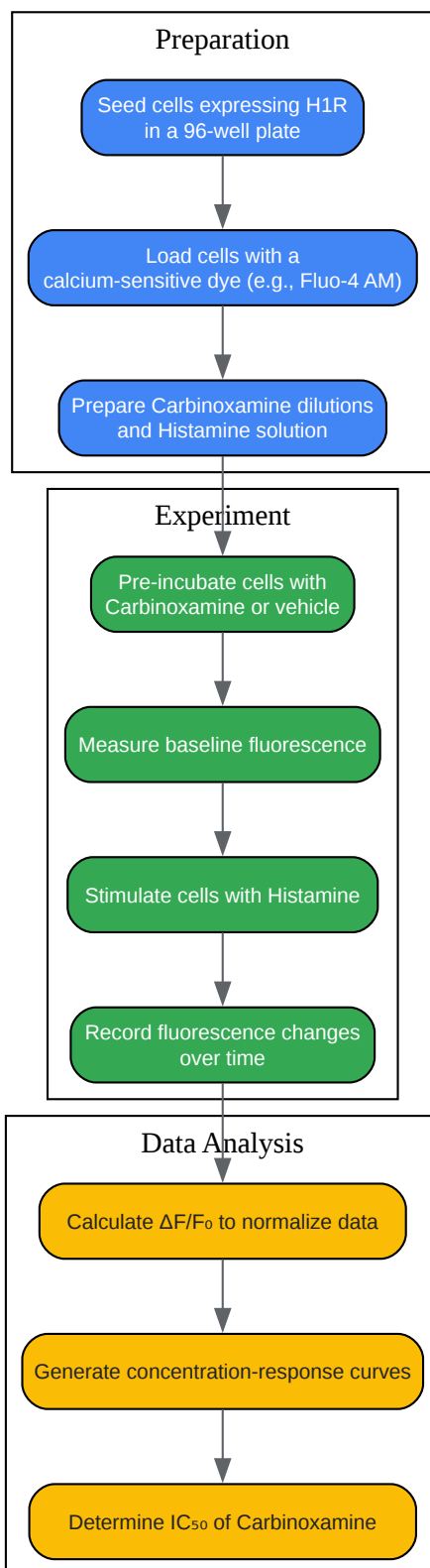
Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of Carbinoxamine's mechanism of action and its application in experimental settings, the following diagrams illustrate the H1 receptor signaling pathway and a typical workflow for a calcium flux assay.



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H1 Receptor Signaling Pathway.



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Calcium Flux Assay Workflow.

Experimental Protocols

1. Radioligand Binding Assay for Histamine H1 Receptor

This protocol is adapted from general radioligand binding assay procedures and is intended to determine the binding affinity of **Carbinoxamine maleate** for the H1 receptor.

Materials:

- HEK293 cells stably expressing the human histamine H1 receptor
- Cell culture medium and reagents
- Phosphate-buffered saline (PBS)
- Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4
- Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 2 mM MgCl₂
- [³H]-Pyrilamine (radioligand)
- **Carbinoxamine maleate**
- Unlabeled pyrilamine (for non-specific binding)
- Scintillation cocktail and vials
- Glass fiber filters
- Filtration apparatus
- Scintillation counter

Procedure:

- Membrane Preparation:
 - Culture HEK293-H1R cells to confluency.

- Harvest cells and wash with ice-cold PBS.
- Resuspend cells in ice-cold membrane preparation buffer and homogenize.
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
- Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
- Wash the membrane pellet with membrane preparation buffer and repeat the centrifugation.
- Resuspend the final pellet in assay buffer and determine the protein concentration.
- Binding Assay:
 - In a 96-well plate, add the following in triplicate:
 - Total Binding: 50 µL of assay buffer, 50 µL of [³H]-pyrilamine (e.g., 1-2 nM final concentration), and 100 µL of membrane preparation (e.g., 20-50 µg of protein).
 - Non-specific Binding: 50 µL of unlabeled pyrilamine (e.g., 10 µM final concentration), 50 µL of [³H]-pyrilamine, and 100 µL of membrane preparation.
 - Competition Binding: 50 µL of varying concentrations of **Carbinoxamine maleate**, 50 µL of [³H]-pyrilamine, and 100 µL of membrane preparation.
 - Incubate the plate at 25°C for 60 minutes.
 - Terminate the assay by rapid filtration through glass fiber filters pre-soaked in assay buffer.
 - Wash the filters three times with ice-cold assay buffer.
 - Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.

- Plot the percentage of specific binding against the logarithm of the **Carbinoxamine maleate** concentration.
- Determine the IC₅₀ value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

2. Calcium Flux Assay to Measure H1 Receptor Antagonism

This protocol describes how to measure the inhibitory effect of **Carbinoxamine maleate** on histamine-induced intracellular calcium mobilization in cells expressing the H1 receptor.

Materials:

- HEK293 cells stably expressing the human histamine H1 receptor
- Cell culture medium and reagents
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
- Fluo-4 AM or other suitable calcium-sensitive dye
- Pluronic F-127
- Probenecid
- **Carbinoxamine maleate**
- Histamine
- 96-well black-walled, clear-bottom plates
- Fluorescence plate reader with an injection system

Procedure:

- Cell Preparation:

- Seed HEK293-H1R cells into 96-well plates at a suitable density and allow them to adhere overnight.
- Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 μ M), Pluronic F-127 (e.g., 0.02%), and Probenecid (e.g., 2.5 mM) in HBSS.
- Remove the culture medium and add the loading buffer to each well.
- Incubate the plate for 60 minutes at 37°C in the dark.
- Wash the cells twice with HBSS to remove excess dye.
- Assay:
 - Prepare serial dilutions of **Carbinoxamine maleate** in HBSS.
 - Add the **Carbinoxamine maleate** dilutions or vehicle (control) to the respective wells and pre-incubate for 15-30 minutes at 37°C.
 - Place the plate in the fluorescence plate reader and measure the baseline fluorescence for 10-20 seconds.
 - Inject a solution of histamine (to achieve a final concentration that elicits a submaximal response, e.g., EC₈₀) into the wells.
 - Immediately begin recording the fluorescence intensity every 1-2 seconds for 2-3 minutes.
- Data Analysis:
 - Normalize the fluorescence data for each well by dividing the fluorescence at each time point (F) by the baseline fluorescence (F₀) to obtain $\Delta F/F_0$.
 - Determine the peak fluorescence response for each concentration of **Carbinoxamine maleate**.
 - Plot the peak response against the logarithm of the **Carbinoxamine maleate** concentration.

- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of **Carbinoxamine maleate**.

3. Schild Analysis for Determining the Nature of Antagonism

Schild analysis is a classical pharmacological method used to determine if an antagonist acts competitively and to quantify its affinity (pA₂ value).

Materials:

- Isolated tissue preparation expressing H1 receptors (e.g., guinea pig ileum) or cells expressing H1 receptors.
- Organ bath setup or cell-based assay system.
- Histamine (agonist)
- **Carbinoxamine maleate** (antagonist)
- Physiological salt solution (e.g., Tyrode's solution for tissue baths)

Procedure:

- Control Curve:
 - Generate a cumulative concentration-response curve for histamine to determine its EC₅₀ value.
- Antagonist Incubation:
 - Wash the tissue or cells and incubate with a fixed concentration of **Carbinoxamine maleate** for a predetermined equilibration period (e.g., 30-60 minutes).
- Shifted Curve:
 - In the continued presence of **Carbinoxamine maleate**, generate a new cumulative concentration-response curve for histamine. The curve should be shifted to the right.

- Repeat with Different Antagonist Concentrations:
 - Repeat steps 2 and 3 with at least two other concentrations of **Carbinoxamine maleate**.
- Data Analysis:
 - Calculate the concentration ratio (CR) for each antagonist concentration: $CR = EC_{50}$ (in the presence of antagonist) / EC_{50} (control).
 - Create a Schild plot by plotting $\log(CR - 1)$ on the y-axis against the negative logarithm of the molar concentration of **Carbinoxamine maleate** ($-\log[B]$) on the x-axis.
 - Perform a linear regression on the data points.
 - The x-intercept of the regression line is the pA_2 value. A slope that is not significantly different from 1.0 indicates competitive antagonism.

Conclusion

Carbinoxamine maleate is a powerful and selective H1 receptor antagonist that can be effectively utilized as a tool compound in a variety of in vitro pharmacological assays. The protocols provided herein offer a starting point for researchers to investigate H1 receptor function, screen for novel ligands, and characterize the nature of receptor-ligand interactions. Careful consideration of its anticholinergic properties is necessary for the accurate interpretation of experimental results.

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